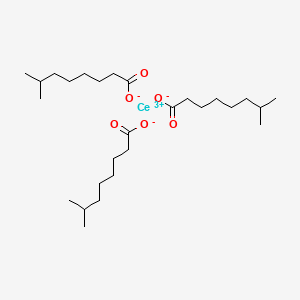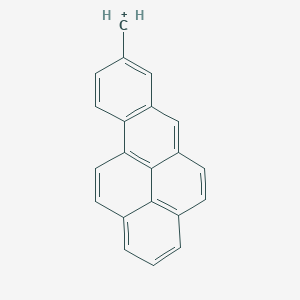
Methylium, benzo(a)pyren-8-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylium, benzo(a)pyren-8-yl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods
Vorbereitungsmethoden
The synthesis of methylium, benzo(a)pyren-8-yl- typically involves the functionalization of the benzo(a)pyrene core. One common method is the indirect synthesis of substituted pyrenes, which includes reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Industrial production methods often involve high-dilution techniques and the use of specific reagents to achieve the desired substitution patterns.
Analyse Chemischer Reaktionen
Methylium, benzo(a)pyren-8-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .
Wirkmechanismus
The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Methylium, benzo(a)pyren-8-yl- is unique compared to other PAHs due to its specific substitution pattern. Similar compounds include other derivatives of benzo(a)pyrene, such as benzo(a)pyrene-7,8-dihydrodiol and benzo(a)pyrene-3,6-quinone . These compounds share similar properties but differ in their specific chemical structures and reactivity. The uniqueness of methylium, benzo(a)pyren-8-yl- lies in its ability to form specific DNA adducts and its distinct interaction with molecular targets.
Eigenschaften
CAS-Nummer |
123358-48-5 |
|---|---|
Molekularformel |
C21H13+ |
Molekulargewicht |
265.3 g/mol |
InChI |
InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1 |
InChI-Schlüssel |
IMGJEDFWWXLABL-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


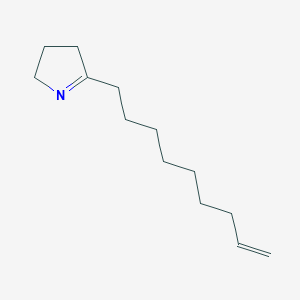
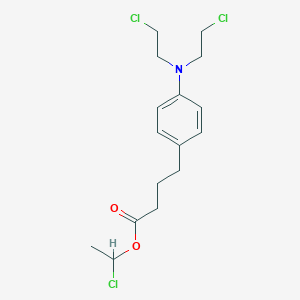
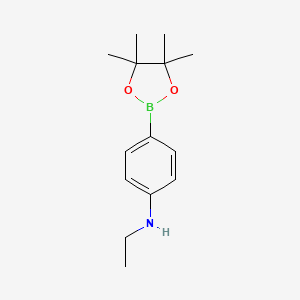
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
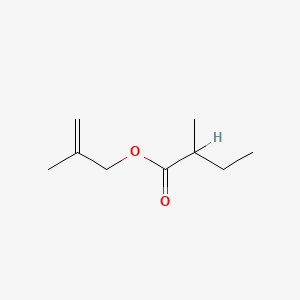
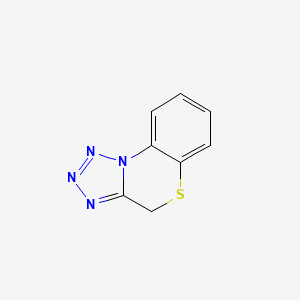
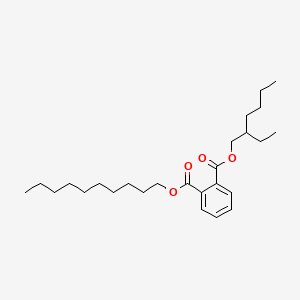

![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
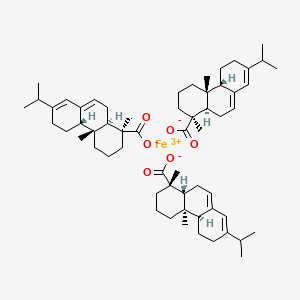

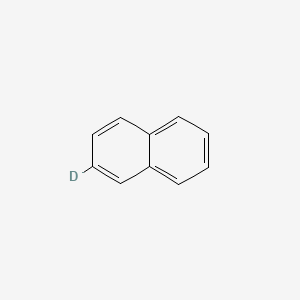
![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
